![molecular formula C19H14ClNO3S B416193 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313267-66-2](/img/structure/B416193.png)
3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
“3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is a chemical compound . It is a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of thiazolidine derivatives, which includes “this compound”, has been discussed in various literature . The synthesis involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a chromen-2-one group . The substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, and density .Mechanism of Action
Target of Action
Similar compounds with a chromen-2-one nucleus are known to have a wide spectrum of biological action, including antiviral, anti-inflammatory, and antitumor activities . They are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets, leading to changes at the molecular level . For instance, some chromen-2-one derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound is 37183736 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and antitumor activities .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to enhance its in vivo efficacy.
Synthesis Methods
The synthesis of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid hydrazide. This intermediate is then reacted with ethyl acetoacetate and salicylaldehyde to form the final product, this compound.
Scientific Research Applications
3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBFZDVJLAUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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